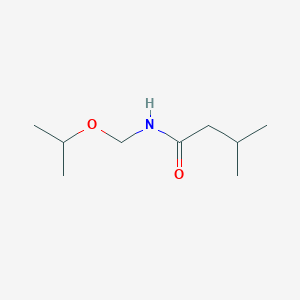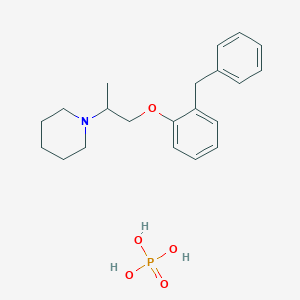![molecular formula C10H19NO2 B127297 Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate CAS No. 140199-89-9](/img/structure/B127297.png)
Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate, commonly known as Boc-L-tert-leucine, is a chemical compound that has been widely used in scientific research. It is a carbamate derivative of the amino acid leucine and is commonly used as a protecting group in peptide synthesis.
Mécanisme D'action
Boc-L-tert-leucine acts as a protecting group in peptide synthesis, preventing unwanted reactions from occurring during the synthesis process. It is typically used to protect the amine group of the amino acid leucine, which is susceptible to unwanted reactions. Boc-L-tert-leucine is easily removed from the peptide using acid-catalyzed hydrolysis, which allows for the synthesis of the desired peptide.
Effets Biochimiques Et Physiologiques
Boc-L-tert-leucine does not have any known biochemical or physiological effects. It is used solely as a protecting group in peptide synthesis and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Boc-L-tert-leucine as a protecting group in peptide synthesis is its ease of removal. Boc-L-tert-leucine can be easily removed using acid-catalyzed hydrolysis, which allows for the synthesis of the desired peptide. Another advantage is its compatibility with a wide range of amino acids.
One limitation of using Boc-L-tert-leucine is its cost. Boc-L-tert-leucine is a relatively expensive reagent, which can increase the cost of peptide synthesis. Another limitation is its sensitivity to acid. Boc-L-tert-leucine can be hydrolyzed under acidic conditions, which can result in unwanted side reactions.
Orientations Futures
There are several future directions for the use of Boc-L-tert-leucine in scientific research. One direction is the development of new methods for peptide synthesis using Boc-L-tert-leucine as a protecting group. Another direction is the synthesis of new peptide libraries using Boc-L-tert-leucine. Additionally, Boc-L-tert-leucine could be used in the development of new drugs and therapeutic agents.
Conclusion:
Boc-L-tert-leucine is a carbamate derivative of the amino acid leucine that is commonly used as a protecting group in peptide synthesis. It has several advantages, including its ease of removal and compatibility with a wide range of amino acids. However, it also has limitations, including its cost and sensitivity to acid. There are several future directions for the use of Boc-L-tert-leucine in scientific research, including the development of new methods for peptide synthesis and the synthesis of new peptide libraries.
Méthodes De Synthèse
Boc-L-tert-leucine can be synthesized using a variety of methods. One of the most common methods is through the reaction of tert-butyl chloroformate with L-leucine in the presence of a base such as triethylamine. The resulting product is then treated with 3-penten-2-ol to yield Boc-L-tert-leucine.
Applications De Recherche Scientifique
Boc-L-tert-leucine has been widely used in scientific research as a protecting group in peptide synthesis. It is commonly used in the synthesis of peptide libraries and in the development of new drugs. Boc-L-tert-leucine has also been used in the synthesis of cyclic peptides and in the development of new methods for peptide synthesis.
Propriétés
Numéro CAS |
140199-89-9 |
|---|---|
Nom du produit |
Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h6-8H,1-5H3,(H,11,12)/b7-6-/t8-/m0/s1 |
Clé InChI |
VYBCRIWHFRNYAQ-UAPHAKCISA-N |
SMILES isomérique |
C/C=C\[C@H](C)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC=CC(C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-methyl-2-butenyl)-, 1,1-dimethylethyl ester, [S-(Z)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



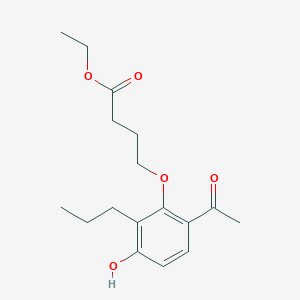
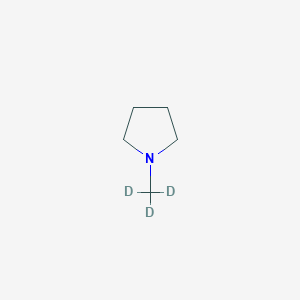
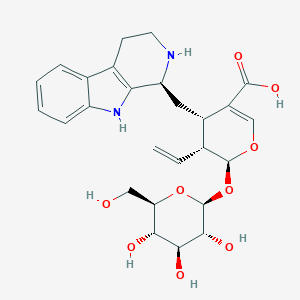
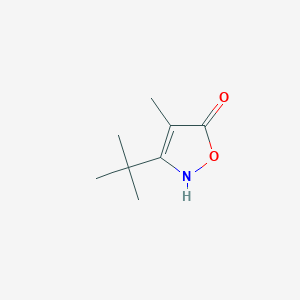
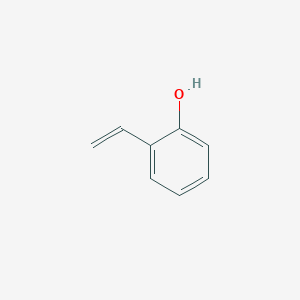
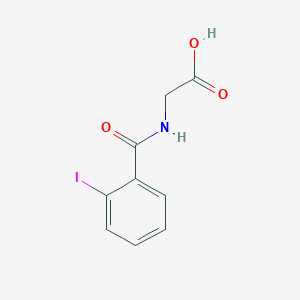
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
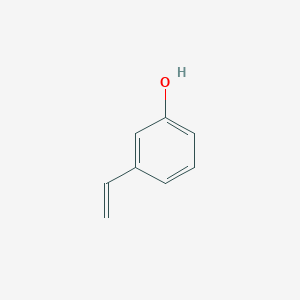
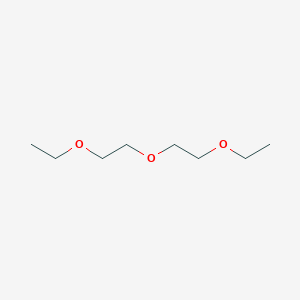
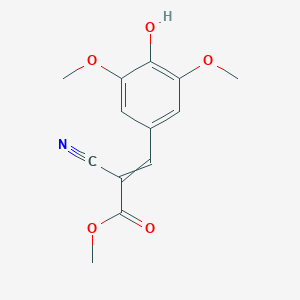
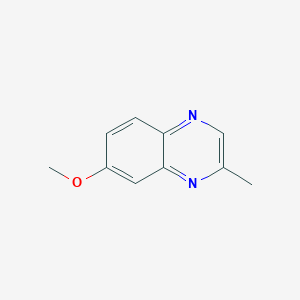
![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
